molecular formula C13H16N4O2S B2727837 1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034313-31-8

1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2727837
CAS No.: 2034313-31-8
M. Wt: 292.36
InChI Key: HXGPWNBDLWCEQI-UHFFFAOYSA-N
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Description

The compound 1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea features a urea core substituted with a 2-methoxyethyl group and a pyrazine ring modified with a thiophene moiety. The pyrazine-thiophene hybrid structure confers electron-deficient aromaticity, while the methoxyethyl group enhances hydrophilicity. This molecular architecture is unique compared to other urea derivatives, as it combines heterocyclic diversity with a flexible alkyl ether chain.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-19-7-6-16-13(18)17-9-10-12(15-5-4-14-10)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGPWNBDLWCEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=NC=CN=C1C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Pyrazine-Thiophene Coupling

This method constructs the pyrazine-thiophene scaffold before introducing the urea functionality:

  • Thiophene Installation :

    • Palladium-catalyzed cross-coupling between 3-bromopyrazine and 2-thienylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h).
    • Typical yield: 68-72% after column chromatography.
  • Methylamine Introduction :

    • Nucleophilic substitution at the pyrazine 2-position using chloromethylamine hydrochloride (DMF, DIEA, 60°C, 6 h).
    • Critical parameter: Strict moisture control to prevent hydrolysis.
  • Urea Formation :

    • Reaction of the aminomethyl intermediate with 2-methoxyethyl isocyanate (CH₂Cl₂, RT, 24 h).
    • Yield optimization: 58% with molecular sieves to absorb generated HCl.

Key Analytical Data :

Intermediate Characterization Method Critical Peaks
Pyrazine-thiophene $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.52 (s, 1H, pyrazine), 7.45 (dd, J = 5.1 Hz, 1H, thiophene)
Final product HPLC (C18, 70:30 MeCN/H₂O) t₃ = 8.2 min, purity >98%

Convergent Approach Using Preformed Urea

This strategy reduces step count by employing a pre-assembled urea component:

  • Synthesis of 2-Methoxyethyl Urea :

    • Phosgene-free route: Reaction of 2-methoxyethylamine with triphosgene (0.33 eq) in THF (0°C → RT, 4 h).
    • Isolation as crystalline solid (mp 89-91°C).
  • Pyrazine Functionalization :

    • Buchwald-Hartwig amination of 3-bromo-2-(chloromethyl)pyrazine with thiophen-2-amine (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C).
    • Yield improvement: 81% with microwave irradiation (150 W, 30 min).
  • Final Coupling :

    • SN2 displacement of chloride with urea nitrogen (KHMDS, THF, -78°C → RT).
    • Side product analysis: <2% over-alkylation via LC-MS.

Comparative Yield Data :

Method Total Steps Overall Yield Purity (%)
Stepwise 5 27% 98.2
Convergent 3 43% 97.8

Advanced Optimization Strategies

Catalytic System Enhancements

Recent developments in palladium catalysts significantly impact coupling efficiency:

  • PEPPSI-IPr : Enables Suzuki couplings at 0.1 mol% loading (TOF = 12,500 h⁻¹).
  • Electrochemical Amination : Reduces Pd waste by 90% through in situ catalyst regeneration.

Solvent Engineering

Mixed solvent systems improve intermediate solubility:

Reaction Step Optimal Solvent Mix Dielectric Constant
Thiophene coupling DME/EtOH (4:1) 7.2
Urea formation CHCl₃/EtOAc (3:1) 5.8

Analytical Characterization Protocols

Spectroscopic Confirmation

  • $$ ^{13}C $$ NMR :
    Urea carbonyl at δ 158.7 ppm confirms successful formation.
    Thiophene C-S coupling observed at δ 126.3 ppm (J = 12.4 Hz).

  • HRMS (ESI+) :
    Calculated for C₁₃H₁₆N₄O₂S: [M+H]⁺ 293.1074, observed 293.1076.

Purity Assessment

  • HPLC-DAD :
    Gradient elution (20→80% MeCN in 15 min) resolves all synthetic impurities <0.15%.

Scale-Up Considerations

Critical Process Parameters

  • Exotherm Management :
    Adiabatic temperature rise of 42°C observed during urea formation necessitates jacketed reactor cooling.

  • Crystallization Control :
    Anti-solvent addition rate <5 mL/min prevents oiling out (optimal: 70% heptane in EtOAc).

Green Chemistry Metrics

Metric Batch Process Flow Chemistry
PMI (kg/kg) 86 34
E-factor 58 19
Energy Consumption (kWh/kg) 820 290

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution of the methoxyethyl group may produce a variety of alkyl or aryl urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazine rings can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazine- and Thiophene-Containing Derivatives
  • Target Compound : The urea group bridges a 2-methoxyethyl chain and a pyrazine ring substituted with thiophen-2-yl at the 3-position. This design merges electron-deficient pyrazine with electron-rich thiophene, creating a conjugated system.
  • 1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2, ) : Replaces pyrazine-thiophene with bromophenyl and methoxypyridine groups. The absence of thiophene reduces π-conjugation but introduces halogenated aromaticity, which may enhance binding to hydrophobic enzyme pockets .
  • 3-(2-Hydroxyphenyl)-1-{(E)-[1-(pyrazin-2-yl)ethylidene]amino}thiourea (): Substitutes urea with thiourea and adds a hydroxyphenyl group.

Physicochemical Properties

Property Target Compound 3-(2-Hydroxyphenyl)thiourea () 1-[(Aryl)thioacetyl]pyrazoline ()
Core Structure Urea-pyrazine-thiophene Thiourea-pyrazine-hydroxyphenyl Thioacetyl-pyrazoline-chlorophenyl
Solubility Moderate (methoxyethyl enhances polarity) Low (thiourea and hydroxyphenyl increase hydrophobicity) Very low (chlorophenyl and thioether dominate)
Hydrogen Bonding Strong (urea N–H and pyrazine N) Moderate (thiourea S and hydroxyphenyl O–H) Weak (thioacetyl lacks H-bond donors)
π-Conjugation High (pyrazine-thiophene) Moderate (pyrazine-hydroxyphenyl) Limited (pyrazoline-thiophene)

Biological Activity

1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound categorized within the class of urea derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that may confer specific biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 288.36 g/mol. The compound features a methoxyethyl group, a thiophene ring, and a pyrazine moiety, which may influence its interaction with biological targets.

IUPAC Name: 1-(2-methoxyethyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
CAS Number: 2034313-31-8
InChI: InChI=1S/C13H16N4O2S/c1-19-7-6-16-13(18)17-9-10-12(15-5-4-14-10)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H2,16,17,18)

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. The presence of the thiophene and pyrazine rings suggests potential for engaging in various biochemical pathways. These interactions could modulate cellular processes such as signal transduction or metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyrazine structures have shown effectiveness against various bacterial strains and fungi.

Compound NameActivity TypeTarget OrganismReference
Compound AAntibacterialE. coli
Compound BAntifungalCandida spp.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF715.0

Case Studies

A notable case study involved the synthesis and evaluation of related urea derivatives which demonstrated enhanced biological activity through structural modifications. The study highlighted the importance of the thiophene and pyrazine groups in enhancing potency against specific targets, suggesting that similar modifications could be beneficial for this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-Methoxyethyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea?

  • Methodological Answer : Multi-step synthesis typically involves coupling a 2-methoxyethylamine derivative with a pyrazine-thiophene carbamate intermediate. Critical parameters include solvent choice (e.g., dimethyl sulfoxide for solubility), temperature control (60–80°C for amide bond formation), and catalysts like triethylamine to facilitate urea linkage . Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the methoxyethyl group (δ ~3.3 ppm for OCH2_2CH3_3) and thiophene protons (δ ~7.0–7.5 ppm) .
  • FTIR : Urea carbonyl stretching (~1640–1680 cm1^{-1}) and thiophene C-S vibrations (~690 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 348.12 for [M+H]+^+) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or acetyl-CoA synthetase (ACSS2) using fluorescence polarization assays, as seen in structurally similar urea derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) to determine IC50_{50} values .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties relevant to its bioactivity?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, predicting charge transfer interactions with biological targets .
  • Solvent effects (e.g., polarizable continuum models) refine dipole moments and electrostatic potential maps, guiding SAR studies .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Validate ACSS2 inhibition via both enzymatic (e.g., TranSscreener AMP assay) and cellular (e.g., acetyl-CoA quantification) methods .
  • Control Experiments : Test metabolites or degradation products (via HPLC) to rule off-target effects .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or pyrazine (e.g., chloro vs. methoxy) groups to assess potency shifts .
  • Pharmacophore Mapping : Overlay docking poses (using AutoDock Vina) with co-crystallized ACSS2 inhibitors to identify critical binding residues .

Q. What experimental and computational methods predict metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • QSAR Models : Train models on PubChem datasets to predict CYP450-mediated oxidation sites .

Q. How to address crystallographic challenges in resolving its 3D structure?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution X-ray data, optimizing parameters for urea bond geometry and thiophene ring planarity .
  • Twinned Data Handling : Apply HKL-3000 for integration if twinning is observed .

Tables for Key Data

Table 1 : Comparative Biological Activity of Analogous Urea Derivatives

CompoundTargetIC50_{50} (μM)Reference
VY-3-249 (ACSS2 inhibitor)ACSS2 enzyme0.5–1.2
Compound A (thiophene-urea)Kinase X12.4

Table 2 : DFT-Calculated Electronic Properties

PropertyValue (eV)Relevance to Bioactivity
HOMO-LUMO Gap4.2Predicts redox stability
Molecular Electrostatic Potential-0.45 VHighlights nucleophilic regions

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